Methyl 4,5-dichloro-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dichloro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methanol molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 4,5-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4,5-dichloro-2-aminobenzoate or 4,5-dichloro-2-thiobenzoate.
Hydrolysis: 4,5-dichloro-2-hydroxybenzoic acid.
Oxidation: 4,5-dichloro-2-ketobenzoate.
Reduction: 4,5-dichloro-2-methoxybenzoate.
Scientific Research Applications
Methyl 4,5-dichloro-2-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 4,5-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with chlorine atoms at different positions.
Methyl 5-chloro-2-hydroxybenzoate: Contains only one chlorine atom.
Methyl 4-hydroxybenzoate (Methylparaben): Lacks chlorine atoms and is widely used as a preservative
Uniqueness
Methyl 4,5-dichloro-2-hydroxybenzoate is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological properties that are not observed in its analogs .
Properties
IUPAC Name |
methyl 4,5-dichloro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMLRARSGJZFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.